methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a 1,2,3-triazole ring substituted at the 1-position with a pyridin-3-yl moiety. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
methyl 4-[(1-pyridin-3-yltriazol-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-6-4-12(5-7-13)16(23)19-9-14-11-22(21-20-14)15-3-2-8-18-10-15/h2-8,10-11H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJODJGQTHHUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate has several notable applications in scientific research:
Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules and materials. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.
Biology
Enzyme Interaction Studies : The compound can be utilized in biochemical assays to study enzyme interactions. Its structural features enable it to engage in hydrogen bonding and π-π stacking interactions with biomolecules, potentially modulating enzyme activity.
Biological Activity : Research has indicated that compounds with similar structures exhibit antimicrobial and antifungal properties. Thus, this compound may also possess similar biological activities worth exploring.
Industrial Applications
The compound's unique properties suggest potential applications in various industrial sectors:
Material Development
Polymers and Coatings : this compound can be explored for developing new materials with specific characteristics such as enhanced durability or chemical resistance.
Pharmaceutical Development
Given its potential biological activities, this compound could be investigated further for pharmaceutical applications, particularly as a precursor for drug development targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The triazole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate with structurally related compounds, emphasizing synthesis, structural features, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Diversity and Pharmacophores
- Triazole vs. Tetrazole : The target compound and Compound 8 utilize 1,2,3-triazole linkages (synthesized via CuAAC click chemistry), whereas Compound 4i employs a tetrazole ring. Tetrazoles offer metabolic stability but require harsher synthetic conditions .
- Aromatic Systems : The pyridin-3-yl group in the target compound contrasts with carbazole in Compound 6. Carbazole’s extended π-system may enhance DNA intercalation or enzyme inhibition, relevant to antidiabetic activity .
- Functional Groups : The benzoate ester in the target compound contrasts with coumarin (4i) or fluoropyrimidine (Compound 32). Coumarin derivatives often exhibit fluorescence or anticoagulant properties, while fluoropyrimidines are common in antimicrobial agents .
Synthetic Approaches
- Click Chemistry : The target compound and Compound 8 likely derive from CuAAC, a high-yield, regioselective method under mild conditions . In contrast, Compound 32 requires multi-step synthesis, including fluorination and pyrimidine coupling .
- Heterocyclic Condensation : Compound 4i involves tetrazole formation via cycloaddition, which may necessitate elevated temperatures or catalysts .
Biological Implications Antimicrobial Potential: Compound 32’s fluoropyrimidine and dihydroxybenzoazulene groups correlate with reported antimicrobial activity, suggesting the target compound’s pyridine-triazole system could be optimized similarly . Antidiabetic Activity: Compound 8’s carbazole-triazole hybrid demonstrates antidiabetic effects, implying that the target compound’s pyridine-triazole motif may also interact with glucose metabolism pathways .
Research Findings and Gaps
- Activity Data : Direct biological testing of the target compound is absent in the evidence; inferences rely on structural analogs. For example, pyridine-triazole systems in Compound 8 show antidiabetic activity, but the role of the benzoate ester remains speculative .
Biological Activity
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a synthetic compound that incorporates both a triazole and a pyridine moiety. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound's IUPAC name is methyl 4-[(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylcarbamoyl]benzoate. It can be synthesized through a multi-step organic reaction process involving the formation of the triazole ring via Huisgen cycloaddition, followed by nucleophilic substitution to introduce the pyridine moiety, and concluding with esterification to yield the benzoate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. The triazole and pyridine rings facilitate coordination with metal ions and modulate enzyme or receptor activity, leading to various pharmacological effects .
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains, including resistant strains . The specific compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have indicated that triazole-based compounds possess anticancer properties. For example, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer . The this compound has shown potential in reducing cell viability in these cancer types.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives have been linked to the inhibition of inflammatory mediators in cellular models, which could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antibacterial Activity : In a study evaluating various triazole derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL .
- Anticancer Activity : A comparative analysis of triazole derivatives revealed that the compound inhibited the growth of HCT116 colon cancer cells with an IC50 value of 6.2 µM. Additionally, it was effective against T47D breast cancer cells with an IC50 value of 27.3 µM .
Research Findings Summary
Q & A
Basic Research Question
- <sup>1</sup>H NMR : Triazole protons appear as singlets at δ 8.1–8.3 ppm. The pyridin-3-yl group shows aromatic protons at δ 7.4–8.6 ppm.
- IR Spectroscopy : Carbamoyl C=O stretch at ~1680–1700 cm<sup>−1</sup> and ester C=O at ~1720–1740 cm<sup>−1</sup>.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup>).
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
How can researchers resolve discrepancies between computational (DFT) predictions and experimental crystallographic data when analyzing the triazole-pyridine hybrid structure?
Advanced Research Question
- DFT Parameter Adjustment : Use hybrid functionals (e.g., B3LYP) with a 6-311G++(d,p) basis set to better match experimental bond lengths and angles.
- Intermolecular Forces : Account for crystal packing effects (e.g., hydrogen bonding, π-π stacking) missing in gas-phase DFT models.
- Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.5 Å acceptable). Software like Mercury or GaussView facilitates comparison .
What strategies are effective in overcoming low reactivity during the carbamoylation step of the benzoate ester intermediate?
Advanced Research Question
- Activating Agents : Use carbodiimides (e.g., EDC·HCl) with HOAt or DMAP to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, then warm to room temperature.
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
What purification techniques are recommended for isolating this compound from complex reaction mixtures, and how is purity validated?
Basic Research Question
- Flash Chromatography : Use silica gel with gradients of ethyl acetate in hexane (10–50%).
- Recrystallization : Ethyl acetate/light petroleum ether (1:3) yields high-purity crystals.
- Purity Validation : HPLC (C18 column, acetonitrile/H2O) with >95% peak area; melting point consistency (±2°C) .
In evaluating the compound's potential as a kinase inhibitor, which in vitro assays and molecular docking protocols are most informative for structure-activity relationship (SAR) studies?
Advanced Research Question
- Kinase Assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC50 values against target kinases (e.g., EGFR, VEGFR).
- Docking Workflow : Prepare protein structures (PDB) with Autodock Vina; focus on triazole and pyridine interactions with ATP-binding pockets.
- SAR Analysis : Correlate substituent modifications (e.g., methyl vs. trifluoromethyl) with activity trends .
How does the presence of the pyridin-3-yl moiety influence the compound's solubility and crystallinity, and what analytical methods quantify these properties?
Basic Research Question
- Solubility : Pyridin-3-yl enhances hydrophilicity. Measure via shake-flask method (UV-Vis at λmax ~260 nm) in PBS (pH 7.4).
- Crystallinity : XRPD identifies polymorphs. High crystallinity correlates with sharp melting points (DSC) .
When encountering unexpected byproducts during Sonogashira coupling steps in related triazole syntheses, what mechanistic hypotheses should be tested, and how can reaction pathways be redirected?
Advanced Research Question
- Byproduct Analysis : Use LC-MS to identify homo-coupled alkynes or dehalogenated products.
- Catalyst Optimization : Replace Pd(PPh3)4 with PdCl2(dppf) to suppress side reactions.
- Solvent Switch : Use degassed THF instead of DMF to reduce oxidative side pathways .
What safety precautions are essential when handling intermediates containing azide groups during the synthesis of this compound?
Basic Research Question
- Ventilation : Use fume hoods due to azide volatility and toxicity.
- Storage : Keep sodium azide in sealed containers away from acids.
- Decontamination : Quench residual azides with NaNO2/HCl to prevent explosive hazards .
How can time-resolved spectroscopic methods elucidate the kinetic profile of triazole ring formation under varying catalytic systems?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
